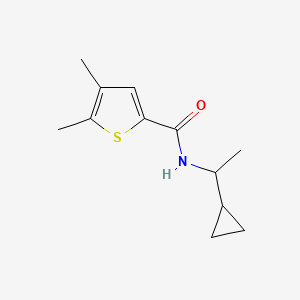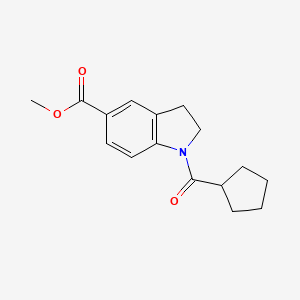![molecular formula C13H18N2O B7509235 Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects, reducing the expression of various pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain in various animal models.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has a wide range of biological activities, making it a valuable tool for studying various biological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone on various signaling pathways in cells. Another area of research could focus on developing new derivatives of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone with improved biological activities. Finally, research could focus on testing the efficacy of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in various disease models, including cancer and inflammation.
Synthesis Methods
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclopropyl ketone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of cyclopropyl bromide with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base. Both methods result in the formation of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in high yield and purity.
Scientific Research Applications
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used as a tool for studying various biological processes, including protein-protein interactions and enzyme activity.
properties
IUPAC Name |
cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-2-4-11(14)12-5-3-9-15(12)13(16)10-6-7-10/h2,4,8,10,12H,3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMXTVOBAEAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
